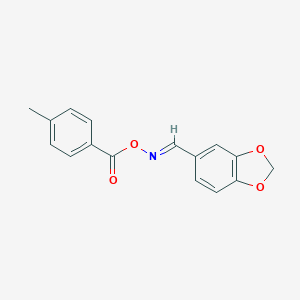![molecular formula C22H16O3S B371391 [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate CAS No. 297150-15-3](/img/structure/B371391.png)
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a thiophene ring and phenyl groups . Thiophene is a five-membered heterocyclic compound with the formula C4H4S, and it is aromatic . Phenyl groups are a cyclic group of atoms with the formula C6H5 .
Chemical Reactions Analysis
Thiophene compounds are known to undergo various chemical reactions, including oxidation and alkylation . Phenyl groups, being closely related to benzene, are involved in electrophilic aromatic substitution reactions . The specific reactions that this compound would undergo would depend on the exact structure and functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene is a colorless liquid with a benzene-like odor, and it is insoluble in water . Phenyl groups are commonplace in organic chemistry .Applications De Recherche Scientifique
Photoalignment in Liquid Crystal Displays (LCDs)
The thiophene-based prop-2-enoates, including derivatives of 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, have shown to promote excellent photoalignment in commercial nematic liquid crystals. This is crucial for the development and functioning of LCDs. The study highlighted the influence of fluoro-substituents and the thiophene moiety's position, demonstrating that 3-substituted thiophenes offer better photoalignment than 2-substituted counterparts. A prototype display incorporating these materials showcased their potential application in LCD technology (Hegde et al., 2013).
Synthesis and Crystal Structures of Thiophene Derivatives
A series of thiophene derivatives were synthesized and analyzed, showcasing variations in their molecular structures based on the substituents attached to the phenyl ring. These compounds, namely 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one and others with methoxy, ethoxy, and bromo substituents, displayed diverse molecular architectures and intermolecular interactions in their crystal structures. This research contributes to the understanding of molecular design and its impact on the properties of organic compounds (Quoc et al., 2019).
Antimicrobial Activity of Methyl 4-Aryl-2-Enoates
A study on methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates revealed their existence as mixtures of Z and E isomers in solution. This research contributes to the field of organic chemistry and could have implications for the development of antimicrobial agents (Gein et al., 2016).
Anti-Inflammatory Activity of Thiourea Derivatives
Novel thiourea and urea derivatives based on the structure of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl} were synthesized and evaluated for their anti-nociceptive activity in mice. This research highlights the potential of these compounds in treating pain and inflammation, providing a foundation for further pharmacological studies (Santos et al., 2008).
Corrosion Inhibition by Thiophene Schiff Base
A thiophene Schiff base was synthesized and evaluated as a corrosion inhibitor for mild steel in acidic solutions. The study demonstrated the compound's efficiency in inhibiting corrosion, which is significant for extending the lifespan of metal components in industrial applications (Daoud et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIURZJEOLWFKV-RIJNBSGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)
![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)


![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)